![molecular formula C17H19FN4O B2575429 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1234863-45-6](/img/structure/B2575429.png)
2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
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Description
“2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide” is a compound that contains a piperidine nucleus . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 5-Fluoro-2-chloropyrimidine with 4-piperidinemethanamine in the presence of a suitable solvent and base to form the intermediate ‘[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine’. The intermediate is then treated with hydrochloric acid to form the final product ‘[1-(5-Fluoro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-amine hydrochloride’. The product is then purified by recrystallization or other suitable methods.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a yield of 90%, appearing as a white powder, and a melting point of 85–87°C. The 1H NMR spectrum and 13C NMR spectrum are also provided .Scientific Research Applications
Anti-Tubercular Activity
2-Fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide: has been investigated for its potential as an anti-tubercular agent. Tuberculosis (TB) remains a global health challenge, and the emergence of drug-resistant strains necessitates the search for novel treatments. Researchers have designed and synthesized derivatives of this compound, evaluating their activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant anti-TB activity, with low cytotoxicity to human cells. Further development of these derivatives is promising.
Anti-Inflammatory and Analgesic Properties
In the realm of inflammation and pain management, 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide derivatives have shown potential. Specifically, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibited anti-inflammatory and analgesic activities . These findings highlight their relevance in pain relief and inflammation control.
Medicinal Chemistry Building Block
Piperidine-containing compounds, including 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide , play a crucial role in medicinal chemistry. Researchers utilize piperidine-based scaffolds for drug construction due to their diverse pharmacological properties . As a synthetic intermediate, this compound contributes to the development of novel therapeutic agents.
Chemical Modulation Studies
Chemists have explored various modifications of the 2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide structure. These include:
properties
IUPAC Name |
2-fluoro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c18-15-5-2-1-4-14(15)16(23)21-12-13-6-10-22(11-7-13)17-19-8-3-9-20-17/h1-5,8-9,13H,6-7,10-12H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPLWWPETCXTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide |
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